molecular formula C13H8F3NO2 B3043629 5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde CAS No. 887973-92-4

5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde

Cat. No.: B3043629
CAS No.: 887973-92-4
M. Wt: 267.2 g/mol
InChI Key: QFRNEYIXRVYXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridinecarbaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated pyridinecarbaldehyde in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde
  • 5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid
  • 3-Hydroxybenzotrifluoride
  • α,α,α-Trifluoro-m-cresol

Uniqueness

5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is unique due to the presence of both a trifluoromethoxy group and a pyridinecarbaldehyde moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-11(12)10-5-9(8-18)6-17-7-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRNEYIXRVYXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde
Reactant of Route 2
Reactant of Route 2
5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde
Reactant of Route 3
Reactant of Route 3
5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde
Reactant of Route 4
Reactant of Route 4
5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde
Reactant of Route 5
Reactant of Route 5
5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde
Reactant of Route 6
Reactant of Route 6
5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.